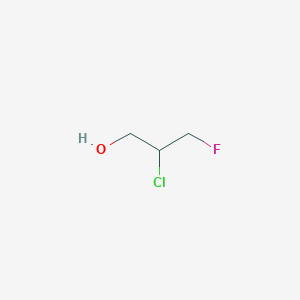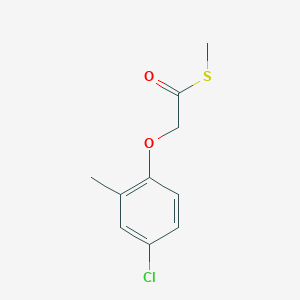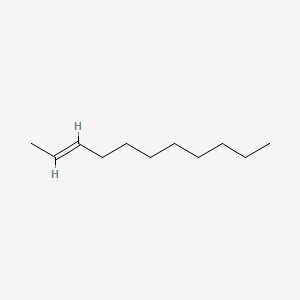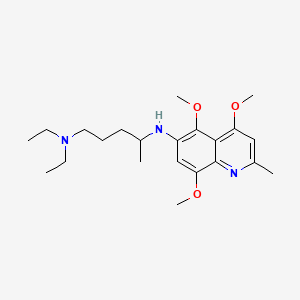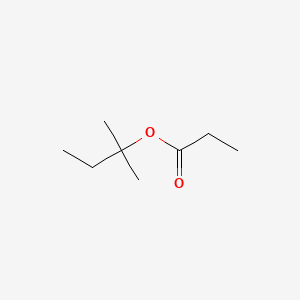
Propanoic acid, 1,1-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 1,1-dimethylpropyl ester: is an organic compound with the molecular formula C8H16O2 . It is also known as tert-pentyl propionate. This ester is formed from propanoic acid and 1,1-dimethylpropanol. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanoic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,1-dimethylpropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Propanoic acid+1,1-dimethylpropanol→Propanoic acid, 1,1-dimethylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a batch reactor or a continuous flow reactor. The reaction mixture is heated to a temperature of around 60-70°C, and the water produced is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Propanoic acid, 1,1-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,1-dimethylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Acid or base catalyst, another alcohol.
Major Products Formed:
Hydrolysis: Propanoic acid and 1,1-dimethylpropanol.
Reduction: 1,1-dimethylpropanol.
Transesterification: A different ester and alcohol.
Applications De Recherche Scientifique
Propanoic acid, 1,1-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of propanoic acid, 1,1-dimethylpropyl ester involves its interaction with enzymes such as esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis reaction results in the formation of propanoic acid and 1,1-dimethylpropanol. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.
Comparaison Avec Des Composés Similaires
Propanoic acid, propyl ester: Similar in structure but with a propyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 1-methylpropyl ester: Contains a 1-methylpropyl group instead of a 1,1-dimethylpropyl group.
Propanoic acid, 2-methylpropyl ester: Has a 2-methylpropyl group instead of a 1,1-dimethylpropyl group.
Uniqueness: Propanoic acid, 1,1-dimethylpropyl ester is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct physical and chemical properties compared to other esters of propanoic acid. This structural difference can influence its reactivity, boiling point, and solubility.
Propriétés
Numéro CAS |
34949-22-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(9)10-8(3,4)6-2/h5-6H2,1-4H3 |
Clé InChI |
RHSLWHLBYFOBAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



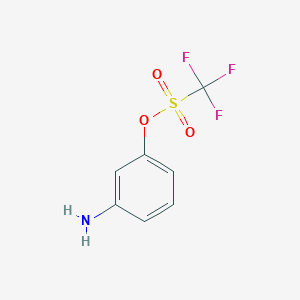


![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
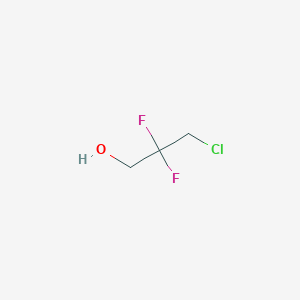
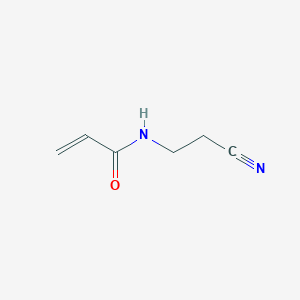

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
